molecular formula C8H6F2O2S B2378436 2-[(2,5-Difluorophenyl)sulfanyl]acetic acid CAS No. 848178-43-8

2-[(2,5-Difluorophenyl)sulfanyl]acetic acid

Cat. No.: B2378436
CAS No.: 848178-43-8
M. Wt: 204.19
InChI Key: RRXDCAAAPFQWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Difluorophenyl)sulfanyl]acetic acid is an organosulfur compound characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions, connected via a sulfanyl (–S–) group to an acetic acid moiety. Its molecular formula is C₈H₆F₂O₂S, with a molecular weight of 204.19 g/mol. This compound is of interest in pharmaceutical and materials science research due to its unique structural features.

Properties

IUPAC Name

2-(2,5-difluorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDCAAAPFQWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)SCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)sulfanylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorothiophenol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,5-difluorothiophenol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2,5-difluorothiophenol is added to a solution of chloroacetic acid in an appropriate solvent, such as ethanol or water. The mixture is then heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-(2,5-difluorophenyl)sulfanylacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluorophenyl)sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2,5-difluorophenyl)sulfanylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)sulfanylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₈H₆F₂O₂S 204.19 Reference compound: Fluorine + sulfanyl group
2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid C₁₄H₁₀Cl₂O₂S 313.19 Chlorine substituents; additional phenyl group
2-(4-Bromo-2,5-difluorophenyl)acetic acid C₈H₅BrF₂O₂ 259.03 Bromine substituent; no sulfanyl group
(2,5-Difluorophenyl)acetic acid C₈H₆F₂O₂ 172.13 No sulfanyl group; simpler structure
2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid C₈H₅F₂NO₃ 201.13 Amino-oxo group; 3,5-difluoro substitution

Research Implications

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents tune electronic properties, affecting reactivity in coupling or substitution reactions.
  • Sulfanyl Group Utility : The –S– bridge offers sites for functionalization (e.g., oxidation to sulfoxides) or coordination chemistry.
  • Biological Potential: Structural parallels with sulfonamide antibiotics () suggest unexplored antimicrobial applications for sulfanyl-acetic acid derivatives .

Biological Activity

2-[(2,5-Difluorophenyl)sulfanyl]acetic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C9H8F2O2S
  • Molecular Weight : 222.23 g/mol
  • Canonical SMILES : C(C(=O)O)S(c1cc(F)cc(F)c1)C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including anti-inflammatory, anticancer, and neuroprotective effects.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives of acetic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies suggest that this compound may modulate inflammatory pathways through COX inhibition.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDCOX inhibition
Aspirin0.5COX inhibition

2. Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have shown that related sulfanyl compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Case Study : A study involving human colon cancer cell lines demonstrated that sulfanyl derivatives exhibited cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDHCT116
Doxorubicin0.25HCT116

3. Neuroprotective Effects

Recent research suggests that the compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This effect is particularly relevant for conditions such as Alzheimer's disease.

Mechanism of Action : The compound may inhibit reactive oxygen species (ROS) production and modulate neuroinflammatory responses.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study published in Pharmacology Reports demonstrated that similar compounds inhibited COX-1 and COX-2 with IC50 values significantly lower than standard anti-inflammatory drugs .
  • Anticancer Potential : Research published in Cancer Letters indicated that sulfanyl compounds showed promising results in inducing apoptosis in various cancer cell lines .
  • Neuroprotection : A study highlighted the protective effects against oxidative stress in neuronal cells, suggesting a potential application for neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.